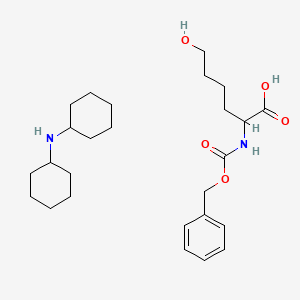
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is a compound that combines an amino acid derivative with dicyclohexylamine. This compound is often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine typically involves the protection of the amino group, followed by the introduction of the hydroxyhexanoic acid moiety. The dicyclohexylamine component is then added to form the final compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pH, and solvent composition to maximize yield and purity. The use of catalysts and purification techniques like crystallization or chromatography is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The dicyclohexylamine component may enhance the compound’s stability and solubility, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with similar chemical properties but less complex structure.
Dicyclohexylamine: Shares the dicyclohexylamine moiety but lacks the amino acid derivative.
N-alpha-Z-2-Amino-6-hydroxyhexanoic acid: Contains the amino acid derivative but not the dicyclohexylamine component.
Uniqueness
(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is unique due to its combination of an amino acid derivative with dicyclohexylamine. This structure provides distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C26H42N2O5 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2 |
Clé InChI |
LRONEGCUEUUBJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)




![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
